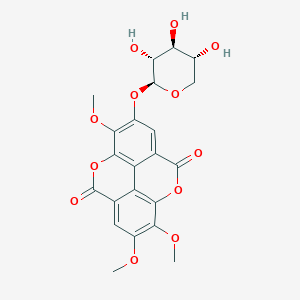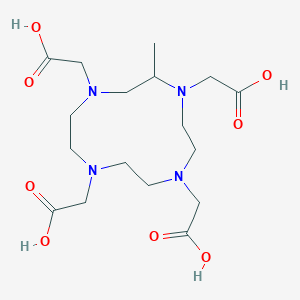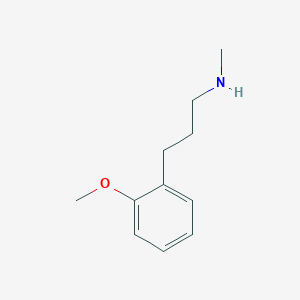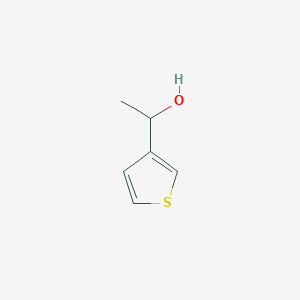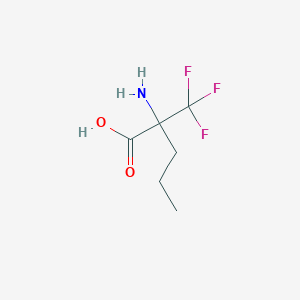
2-amino-2-(trifluoromethyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2-amino-2-(trifluoromethyl)pentanoic acid involves several steps. One common method includes the introduction of a trifluoromethyl group into the isoleucine structure. This can be achieved through various synthetic routes, such as:
Fluorination of Isoleucine Derivatives: This method involves the fluorination of isoleucine derivatives using reagents like trifluoromethyl iodide (CF3I) under specific reaction conditions.
Direct Fluorination: Another approach is the direct fluorination of isoleucine using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
化学反応の分析
2-Amino-2-(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amino acid derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
科学的研究の応用
2-Amino-2-(trifluoromethyl)pentanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: The compound is used in the development of fluorinated analogs of natural amino acids, which can be incorporated into proteins to study their biological activity and stability.
Medicine: Research on this compound includes its potential use in drug design and development, particularly in creating fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the development of novel materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 2-amino-2-(trifluoromethyl)pentanoic acid involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the compound’s properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can affect the compound’s reactivity and stability . The molecular targets and pathways involved in its action are primarily related to its role as a fluorinated analog of isoleucine, influencing protein structure and function.
類似化合物との比較
2-Amino-2-(trifluoromethyl)pentanoic acid can be compared with other similar compounds, such as:
2-Amino-2-(trifluoromethyl)butanoic acid: This compound has a similar structure but with a shorter carbon chain, leading to different reactivity and properties.
2-Amino-2-(trifluoromethyl)hexanoic acid: This compound has a longer carbon chain, which can affect its incorporation into peptides and proteins.
2-Amino-2-(trifluoromethyl)propanoic acid: This compound has an even shorter carbon chain and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure, which allows for its incorporation into peptides and proteins, influencing their properties and stability.
特性
IUPAC Name |
2-amino-2-(trifluoromethyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-3-5(10,4(11)12)6(7,8)9/h2-3,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSSTMOVBIXHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
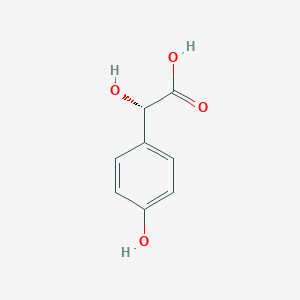

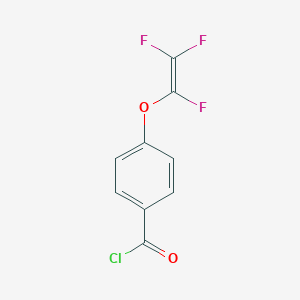

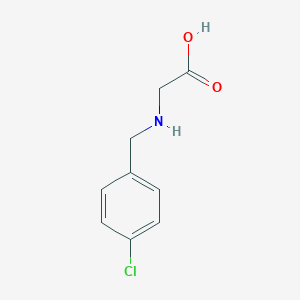
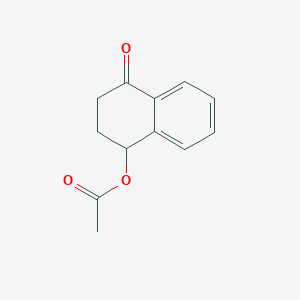
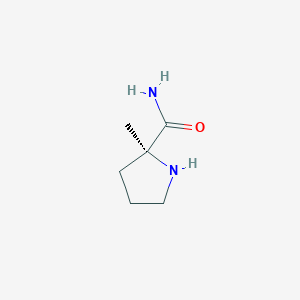
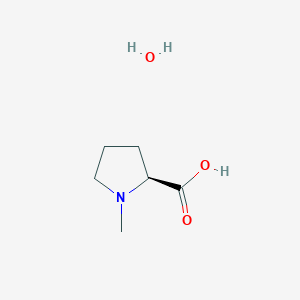
![13-chloro-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B172705.png)
